molecular formula C18H18FN5O B2792391 5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-69-2

5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2792391
CAS No.: 899981-69-2
M. Wt: 339.374
InChI Key: DGQNZCSMNQSMOG-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted with a 5-amino group.
  • A 3-fluorobenzyl group at the 1-position of the triazole.
  • A 2,4-dimethylphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-6-7-15(12(2)8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQNZCSMNQSMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18_{18}H18_{18}FN5_5O
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 923202-34-0

The biological activity of this compound is largely attributed to its structural features, particularly the triazole ring which is known for its interaction with various biological targets. The compound exhibits a variety of pharmacological activities including:

  • Antimicrobial Activity : Triazole derivatives are recognized for their antifungal and antibacterial properties. The presence of the amino and carboxamide groups enhances their interaction with microbial enzymes.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation by modulating pathways such as NF-κB signaling and reducing reactive oxygen species (ROS) production .

Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialExhibits significant activity against various bacterial strains; potential applications in treating infections.
NeuroprotectiveShows protective effects in neurodegenerative models by inhibiting Aβ aggregation and improving cognitive functions.
Enzyme InhibitionActs as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially useful in Alzheimer's disease treatment.

Case Studies and Research Findings

  • Neuroprotection in Alzheimer's Models :
    • In a study involving scopolamine-induced memory impairment in mice, the administration of the compound resulted in significant improvements in learning and memory functions. The underlying mechanism involved inhibition of Aβ aggregation and modulation of inflammatory responses .
  • Antimicrobial Efficacy :
    • A series of tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against several pathogenic bacteria, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its inhibitory effects on AChE and BuChE enzymes. It displayed competitive inhibition characteristics with IC50 values comparable to known inhibitors used in clinical settings for Alzheimer's disease management .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its triazole core can be modified to create derivatives with varying properties.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metals that can be utilized in catalysis and material science.

Biology

  • Bioactive Molecule : Research indicates that 5-amino-N-(2,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential bioactivity. Studies have explored its effects on various biological pathways, including enzyme inhibition and receptor modulation.
  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, influencing biological pathways relevant to disease processes.

Medicine

  • Therapeutic Potential : There is ongoing research into the compound's efficacy as a therapeutic agent. Triazole derivatives are known for their antifungal properties; thus, this compound may have applications in treating fungal infections or other diseases where triazoles have shown effectiveness.
  • Case Studies : Preliminary studies have reported promising results in vitro regarding its cytotoxic effects against certain cancer cell lines. For instance, one study indicated that derivatives of triazoles could inhibit cancer cell proliferation by inducing apoptosis.

Industry

  • Material Development : The compound can be utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for the modification of physical properties like thermal stability and mechanical strength.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

Compound Name Substituent on Carboxamide Nitrogen Key Biological Activities/Findings Reference
Target Compound 2,4-Dimethylphenyl Discontinued (synthesis/performance issues)
5-amino-N-(3-methylphenyl)-1-(3-fluorobenzyl) 3-Methylphenyl Structural analogue; no explicit activity
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl) 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%)
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) 2,4-Dimethoxyphenyl Antiproliferative (CNS cancer SNB-75 cells, GP = -27.30%)
5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl) 2,4-Difluorophenyl Supplier-listed; no activity data

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance antiproliferative activity in cancer models .
  • Electron-donating groups (e.g., methyl, methoxy) may modulate solubility or metabolic stability but show variable efficacy.

Variations in the Benzyl Group at the Triazole 1-Position

Compound Name Benzyl Group Substitution Impact on Properties/Activity Reference
Target Compound 3-Fluorobenzyl Discontinued; likely explored for stability
1-(4-Fluorobenzyl)-N-(3-methylphenyl) 4-Fluorobenzyl Supplier-listed; structural analogue
1-(2,6-Difluorobenzyl) (Rufinamide analogue) 2,6-Difluorobenzyl Approved anticonvulsant; inhibits sodium channels
1-(3,4-Difluorophenyl) 3,4-Difluorophenyl Discontinued; no activity data

Key Observations :

  • Fluorine position influences electronic and steric interactions. The 3-fluorobenzyl group in the target compound may offer a balance between metabolic stability (via C-F bond strength) and steric bulk compared to 2,6-difluorobenzyl in rufinamide .
  • 4-Fluorobenzyl derivatives are more common in supplier catalogs, suggesting synthetic accessibility .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Calculated logP*
Target Compound C19H19FN6O 366.40 ~3.2
5-amino-N-(3-methylphenyl)-1-(3-fluorobenzyl) C17H16FN5O 325.34 ~2.8
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) C16H15FN4O3 346.32 ~1.9
Rufinamide (1-(2-fluorobenzyl)) C11H10FN3O 219.22 ~1.1

Key Observations :

  • The target compound’s higher molecular weight (366.40) and logP (~3.2) suggest greater lipophilicity compared to analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Anticancer Activity

  • 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Demonstrated potent activity against renal cancer cells (GP = -13.42%) .
  • 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Active against CNS cancer cells (GP = -27.30%) .

Antimicrobial and Antifungal Activity

  • 1-(2,6-Difluorobenzyl) derivatives : Rufinamide analogues show sodium channel modulation, a mechanism distinct from antimicrobial activity .
  • Piperazine-containing triazole carboxamides : Exhibit broad-spectrum activity against Gram-positive bacteria and fungi (e.g., Candida albicans) .

Implications for Target Compound :
The 3-fluorobenzyl and dimethylphenyl groups may confer activity against resistant bacterial strains, but specific data are lacking.

Metabolic Stability and Toxicity Considerations

  • CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide): Metabolized into inactive benzophenone fragments, limiting therapeutic utility .
  • Target Compound : Fluorine substituents (3-fluorobenzyl) may improve metabolic stability compared to chlorinated analogues, but dimethyl groups could increase hepatic oxidation risks.

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